molecular formula C15H16N2OS B12054568 N'-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide

N'-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide

Cat. No.: B12054568
M. Wt: 272.4 g/mol
InChI Key: GDCVCVIIZNQOPR-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to a thienyl and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 4-ethylbenzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug design.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-dimethylaminophenyl)methylidene]-2-(2-thienyl)acetohydrazide
  • N’-[(E)-(4-methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide
  • N’-[(E)-(4-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide

Uniqueness

N’-[(E)-(4-ethylphenyl)methylidene]-2-(2-thienyl)acetohydrazide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

N-[(E)-(4-ethylphenyl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C15H16N2OS/c1-2-12-5-7-13(8-6-12)11-16-17-15(18)10-14-4-3-9-19-14/h3-9,11H,2,10H2,1H3,(H,17,18)/b16-11+

InChI Key

GDCVCVIIZNQOPR-LFIBNONCSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CS2

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CS2

Origin of Product

United States

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